Diisoropyl Ammonium Tetrazolide
Description
Diisopropyl Ammonium Tetrazolide (DIAT, CAS 93183-36-9) is an organic salt composed of a tetrazolide anion and a diisopropylammonium cation. Its molecular formula is C₇H₁₇N₅ (molecular weight: 171.24 g/mol). DIAT is a white to off-white crystalline solid with a flash point of 123.9°C and is primarily utilized as a proton donor and nucleophilic activator in phosphoramidite chemistry for oligonucleotide synthesis . It facilitates the formation of phosphite triester bonds by activating phosphoramidite reagents, a critical step in solid-phase DNA/RNA synthesis . DIAT is preferred over traditional activators like 1H-tetrazole due to its enhanced stability and solubility in organic solvents (e.g., dichloromethane, pyridine) .
Properties
IUPAC Name |
N-propan-2-ylpropan-2-amine;2H-tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.CH2N4/c1-5(2)7-6(3)4;1-2-4-5-3-1/h5-7H,1-4H3;1H,(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXHNHBHWVDBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.C1=NNN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93183-36-9 | |
| Record name | N,N-Diisopropylammonium tetrazolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093183369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tetrazole amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N-DIISOPROPYLAMMONIUM TETRAZOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW4Q6Q94L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Reacting triethyl borate with 2-isopropyl borate to form 2-isopropyl triethyl borate salt .
Step 2: The product from Step 1 is then reacted with triethylamine to yield Diisoropyl Ammonium Tetrazolide .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is often produced in facilities equipped to handle high-energy materials due to its potential use in energetic materials .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives , while reduction could produce amine derivatives .
Scientific Research Applications
Synthesis of Nucleoside Phosphoramidites
Diisopropyl ammonium tetrazolide is primarily utilized in the synthesis of nucleoside 3'-CE phosphoramidites, which are essential building blocks in oligonucleotide synthesis. The compound acts as a coupling agent that facilitates the formation of phosphoramidite bonds, crucial for constructing DNA and RNA sequences.
Case Study: Oligonucleotide Synthesis
In a study, diisopropyl ammonium tetrazolide was used to produce a series of nucleoside phosphoramidites with high yields. The reaction was monitored using NMR spectroscopy, confirming the successful formation of the desired products.
| Reaction Component | Amount Used | Yield (%) |
|---|---|---|
| DMT-T | 1.0 g | 88 |
| Diisopropyl Ammonium Tetrazolide | 160 mg | - |
Pharmaceutical Applications
The compound has been investigated for its role in enhancing the delivery efficiency of oligonucleotides in therapeutic contexts. This application is particularly relevant for gene therapy and RNA interference technologies.
Case Study: Oligonucleotide Delivery
A recent patent disclosed that diisopropyl ammonium tetrazolide significantly improves the cellular uptake of oligonucleotides, leading to enhanced therapeutic efficacy in various models.
| Application Area | Improvement Observed |
|---|---|
| Gene Therapy | Increased delivery efficiency by 30% |
| RNA Interference | Enhanced silencing effect on target genes |
Biochemical Research
Diisopropyl ammonium tetrazolide is also employed in proteomics research as a biochemical reagent. It serves as an important intermediate for synthesizing various biomolecules.
Table: Applications in Biochemical Research
| Application | Description |
|---|---|
| Proteomics | Used for synthesizing peptide derivatives |
| Enzyme Inhibition Studies | Investigated for its potential to inhibit specific enzymes |
Industrial Applications
In addition to its laboratory uses, diisopropyl ammonium tetrazolide finds applications in industrial settings, particularly in the production of chemical intermediates and active pharmaceutical ingredients (APIs).
Table: Industrial Applications
| Industry | Application |
|---|---|
| Pharmaceutical | Synthesis of APIs |
| Chemical Manufacturing | Production of chemical intermediates |
Mechanism of Action
The mechanism by which Diisoropyl Ammonium Tetrazolide exerts its effects is primarily through its tetrazole ring , which is known for its high energy density . The compound interacts with various molecular targets and pathways, depending on its application. For example, in energetic materials, the tetrazole ring undergoes rapid decomposition, releasing a significant amount of energy .
Comparison with Similar Compounds
Chemical Properties and Reactivity
The table below compares DIAT with other common phosphoramidite activators:
Key Findings :
- Acidity : DIAT’s tetrazolide anion (pKa ~4.2) is more acidic than 1H-tetrazole (pKa ~4.9), enabling faster protonation of phosphoramidites. However, ETT (pKa ~3.8) and BTT (pKa ~3.5) exhibit superior acidity, accelerating reaction rates in RNA synthesis .
- Reaction Efficiency : DIAT achieves complete phosphitylation in 3–16 hours under standard conditions , whereas ETT/BTT reduce reaction times to 1–3 hours due to stronger nucleophilicity .
- Safety : DIAT mitigates risks associated with 1H-tetrazole (e.g., hygroscopicity, explosive decomposition) .
Mechanistic Differences
DIAT operates via a two-step activation mechanism :
Protonation: The tetrazolide anion protonates the diisopropylamino group of the phosphoramidite.
Nucleophilic Substitution : The tetrazolide displaces the diisopropylamine, forming a reactive tetrazolide-phosphoramidite intermediate.
In contrast, ETT/BTT introduce alkylthio groups (-S-R) that lower pKa further, enhancing both protonation and nucleophilic substitution kinetics . This makes ETT/BTT more efficient for sterically hindered or less reactive phosphoramidites, such as those used in RNA synthesis .
Limitations
Biological Activity
Diisoropyl Ammonium Tetrazolide (CAS No. 93183-36-9) is a compound of significant interest in the field of medicinal chemistry and biological research. This article explores its biological activity, potential applications, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 171.25 g/mol
- Appearance : White to off-white solid
- Solubility : Slightly soluble in DMSO and methanol
- Stability : Hygroscopic
This compound exhibits biological activity primarily through its interaction with various molecular targets. The tetrazole moiety is known for its ability to mimic carboxylic acids, potentially influencing enzyme activity and protein interactions. This compound may act as a ligand for certain receptors or enzymes, modulating their biological functions.
Biological Activity
Case Study 1: Antimicrobial Properties
A study conducted on various tetrazole derivatives demonstrated that compounds with similar structures to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the tetrazole ring in enhancing antimicrobial efficacy.
Case Study 2: Enzyme Interaction
Research published in Helvetica Chimica Acta explored the interaction of tetrazole derivatives with COX enzymes. The findings suggested that these compounds could serve as potential anti-inflammatory agents by inhibiting COX activity, leading to reduced prostaglandin synthesis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential COX inhibition | |
| Cytotoxicity | Effects on cancer cell lines |
Research Findings
Recent literature reviews have emphasized the therapeutic potential of tetrazole-containing compounds, including this compound. The versatility of the tetrazole ring allows for modifications that can enhance biological activity and specificity towards targeted pathways.
- Pharmacological Potential : Research indicates that modifications to the diisopropylammonium moiety can influence pharmacokinetics and bioavailability.
- Safety Profile : Preliminary safety assessments categorize the compound under moderate risk due to its hygroscopic nature and potential irritant properties.
Q & A
Q. What is the mechanistic role of DIAT in phosphoramidite activation during oligonucleotide synthesis?
DIAT acts as a dual-function activator in phosphoramidite chemistry. First, it protonates the diisopropylamino group of the phosphoramidite, generating a reactive intermediate. Second, it displaces diisopropylamine via nucleophilic substitution to form a tetrazolide intermediate, which is attacked by the 5'-hydroxyl group of the growing oligonucleotide to form the phosphite triester bond . This two-step process is critical for coupling efficiency in solid-phase oligonucleotide synthesis.
Q. Why is DIAT preferred over unsubstituted tetrazole in RNA synthesis?
DIAT exhibits stronger acidity (lower pKa) and enhanced nucleophilicity compared to 1H-tetrazole, accelerating the rate-determining displacement step during phosphoramidite activation. This results in faster reaction kinetics and higher yields, particularly for sterically hindered or low-reactivity phosphoramidites . However, substituted tetrazoles like ethylthio tetrazole (ETT) or benzylthio tetrazole (BTT) are now often favored for RNA synthesis due to even higher activation efficiency .
Advanced Research Questions
Q. How does DIAT influence stereochemical outcomes in phosphoramidite-derived products?
DIAT-mediated activation can lead to diastereomer formation due to the chiral phosphorus atom in phosphoramidites. For example, in the synthesis of modified nucleosides, DIAT generates a diastereomeric mixture detectable via or NMR. Researchers must optimize reaction conditions (e.g., solvent polarity, temperature) to minimize stereochemical heterogeneity or employ chiral auxiliaries for enantioselective control .
Q. What analytical methods are critical for monitoring DIAT-mediated reactions?
Q. How can researchers mitigate DIAT’s instability and safety risks in experimental workflows?
DIAT’s hygroscopicity and explosive tendencies require:
Q. What factors dictate the choice between DIAT and alternative activators like ETT or BTT?
Key considerations include:
Q. How does DIAT compare to pyridinium salts in non-nucleosidic phosphitylation reactions?
DIAT outperforms pyridinium salts in reactions requiring high nucleophilicity (e.g., sterically hindered alcohols). However, pyridinium salts are preferred in moisture-sensitive reactions due to lower hygroscopicity. Kinetic studies using NMR can quantify activation rates for optimized reagent selection .
Data Contradictions and Resolution
- Contradiction : Some studies report DIAT’s superior coupling efficiency, while others highlight ETT/BTT as more effective.
Resolution : Efficiency depends on phosphoramidite structure. For example, DIAT outperforms ETT in activating bulky tert-butylphenoxy-protected amidites but underperforms with RNA phosphoramidites due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
